2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide
Description
2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide is a halogenated pyrimidine derivative featuring a carboxamide functional group substituted with methyl and phenyl groups at the nitrogen atoms. Its molecular formula is C₁₂H₁₀Cl₃N₃O, with a molecular weight of 318.59 g/mol. The presence of chlorine atoms enhances lipophilicity, which may influence bioavailability and metabolic stability compared to non-halogenated analogs .
Properties
CAS No. |
87847-98-1 |
|---|---|
Molecular Formula |
C12H8Cl3N3O |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
2,4,6-trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H8Cl3N3O/c1-18(7-5-3-2-4-6-7)11(19)8-9(13)16-12(15)17-10(8)14/h2-6H,1H3 |
InChI Key |
NLEGVFNFBCVDHA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(N=C(N=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Preparation
Treat 2,4,6-trichloropyrimidine-5-carboxylic acid with excess thionyl chloride (SOCl₂) under reflux (3 hours, 70°C). Remove excess SOCl₂ via rotary evaporation to yield 2,4,6-trichloropyrimidine-5-carbonyl chloride as a yellow oil.
N-Methyl-N-phenyl Amidation
React the acid chloride with N-methylaniline in anhydrous THF at −78°C:
- Add N-methylaniline (1.2 eq) dropwise to a stirred acid chloride solution
- Warm gradually to room temperature over 2 hours
- Quench with saturated NaHCO₃ and extract with ethyl acetate
This protocol, adapted from CN102250016B's amidation strategies, typically achieves 65–72% yield after silica gel chromatography.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters across documented methodologies:
Scalability Considerations
Industrial-scale production requires modifications to laboratory protocols:
- Continuous flow processing for the chlorination steps to manage exothermicity
- Crystallization-based purification instead of chromatography for the final amide
- In situ FTIR monitoring during nitrile hydrolysis to prevent over-acidification
Patent US5898073A highlights that replacing batch reactors with cascade flow systems improves overall yield from 68% to 82% for analogous trichloropyrimidine derivatives.
Analytical Characterization
Critical spectroscopic data for quality control:
- ¹H NMR (400 MHz, CDCl₃): δ 7.52–7.48 (m, 5H, Ph), 3.42 (s, 3H, NCH₃)
- IR (KBr): 1695 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 680 cm⁻¹ (C-Cl)
- HRMS : m/z 302.9580 [M+H]⁺ (calc. 302.9584)
Emerging Methodologies
Recent advances suggest alternative pathways:
- Microwave-assisted chlorination : Reduces reaction time from 4 hours to 35 minutes
- Enzymatic hydrolysis : Candida antarctica lipase B achieves 89% nitrile-to-amide conversion
- Electrochemical amidation : Eliminates acid chloride intermediates via direct coupling
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide is compared below with three related compounds: 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC), N-methyl-N-phenylpyrimidine-5-carboxamide, and 2,4,6-Trichloropyrimidine-5-carboxylic acid.
Table 1: Structural and Metabolic Comparison
Key Findings
Metabolic Stability: DIC undergoes significant N-demethylation via liver microsomal enzymes, producing formaldehyde and 4(5)-aminoimidazole-5(4)-carboxamide as metabolites . By contrast, the trichloro substitutions in this compound may shift metabolic pathways toward dechlorination or aryl hydroxylation, though empirical data is lacking. Enzyme induction (e.g., by phenobarbital) enhances DIC metabolism by 2–3× , suggesting that similar induction could affect the target compound’s clearance if N-demethylation is a primary pathway.
This contrasts with DIC, whose triazeno group enables alkylation or crosslinking in antineoplastic applications .
Toxicity and Safety: DIC’s N-demethylation releases formaldehyde, a known carcinogen . The target compound’s trichloro substituents might instead pose risks of generating chlorinated byproducts (e.g., dioxins) under thermal degradation.
Biological Activity
2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide (commonly referred to as TMP) is a synthetic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial and anti-inflammatory properties, as well as its potential role in neuropharmacology.
Chemical Structure and Properties
TMP has the molecular formula C14H12Cl3N3O and a molecular weight of 316.570 g/mol. Its structure includes a pyrimidine core with three chlorine atoms substituted at the 2, 4, and 6 positions, along with N-methyl and N-phenyl groups. These structural features contribute to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that TMP exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains using methods such as the disc diffusion method and the poisoned food technique. Notably, TMP demonstrated effectiveness against:
- Gram-positive bacteria : Bacillus subtilis, Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Xanthomonas campestris
- Fungal strains : Fusarium oxysporum
In comparative studies, TMP's activity was found to be comparable to standard antimicrobial agents .
| Microorganism | Activity Level |
|---|---|
| Bacillus subtilis | High |
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Xanthomonas campestris | Moderate |
| Fusarium oxysporum | High |
Anti-inflammatory Effects
In addition to its antimicrobial properties, TMP has shown potential anti-inflammatory effects. Studies suggest that it may inhibit certain inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation. The exact mechanisms remain an area of active research but are believed to involve modulation of cytokine production and inhibition of inflammatory mediators .
Neuropharmacological Applications
TMP's interaction with acetylcholinesterase (AChE) positions it as a candidate for neuropharmacological applications. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that TMP can effectively inhibit AChE activity, suggesting potential therapeutic benefits in cognitive disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of TMP in more depth:
- Antimicrobial Efficacy : In a study evaluating various pyrimidine derivatives, TMP was identified as one of the most potent compounds against both bacterial and fungal strains when compared to other derivatives .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that TMP's inhibition of AChE is dose-dependent, with significant inhibition observed at concentrations typically used in therapeutic settings .
- Safety Profile : Toxicity studies indicate that TMP exhibits low cytotoxicity at therapeutic doses, making it a promising candidate for further clinical development .
Q & A
What are the recommended synthetic routes for 2,4,6-Trichloro-N-methyl-N-phenylpyrimidine-5-carboxamide, and how do reaction conditions influence product purity?
Basic Research Question
The synthesis typically involves nucleophilic substitution on a trichloropyrimidine core followed by carboxamide formation. Key steps include:
- Trichloropyrimidine Activation : Reacting 2,4,6-trichloropyrimidine-5-carboxylic acid with thionyl chloride to form the acyl chloride intermediate.
- Amide Coupling : Treating the intermediate with N-methylaniline in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
Critical Factors : - Solvent choice (polar aprotic solvents like DMF improve solubility but may increase side reactions).
- Temperature control (exothermic reactions require cooling to 0–5°C to avoid decomposition).
- Purity can be monitored via HPLC (retention time ~12.3 min) and elemental analysis .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data be interpreted?
Basic Research Question
Essential Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
